molecular formula C28H36F6N2O4 B11472021 N-[2-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)-1,1,1,3,3,3-hexafluoropropan-2-yl]cyclohexanecarboxamide

N-[2-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)-1,1,1,3,3,3-hexafluoropropan-2-yl]cyclohexanecarboxamide

Cat. No.: B11472021
M. Wt: 578.6 g/mol
InChI Key: SEAQJCHDXAIVBP-UHFFFAOYSA-N
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Description

N-[2-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)-1,1,1,3,3,3-hexafluoropropan-2-yl]cyclohexanecarboxamide is a complex organic compound characterized by its unique structure, which includes a hexafluoropropan-2-yl group and a cyclohexanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)-1,1,1,3,3,3-hexafluoropropan-2-yl]cyclohexanecarboxamide involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the 3,4-dimethoxyphenyl ethylamine: This can be achieved through the reduction of 3,4-dimethoxyphenylacetonitrile using a reducing agent such as lithium aluminum hydride.

    Cyclohexanecarboxamide formation: The amine group of the 3,4-dimethoxyphenyl ethylamine is then reacted with cyclohexanecarboxylic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.

    Introduction of the hexafluoropropan-2-yl group: This step involves the reaction of the intermediate with hexafluoropropan-2-yl chloride under basic conditions to introduce the hexafluoropropan-2-yl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of alternative, more cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)-1,1,1,3,3,3-hexafluoropropan-2-yl]cyclohexanecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide or ester functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[2-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)-1,1,1,3,3,3-hexafluoropropan-2-yl]cyclohexanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with unique properties due to the presence of the hexafluoropropan-2-yl group.

Mechanism of Action

The mechanism of action of N-[2-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)-1,1,1,3,3,3-hexafluoropropan-2-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide: Shares the 3,4-dimethoxyphenyl ethylamine moiety but lacks the hexafluoropropan-2-yl group.

    3,4-Dimethoxyphenethylamine: A simpler analogue that lacks the cyclohexanecarboxamide and hexafluoropropan-2-yl groups.

Uniqueness

The presence of the hexafluoropropan-2-yl group and the cyclohexanecarboxamide moiety makes N-[2-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)-1,1,1,3,3,3-hexafluoropropan-2-yl]cyclohexanecarboxamide unique, providing it with distinct chemical and biological properties compared to its simpler analogues.

Properties

Molecular Formula

C28H36F6N2O4

Molecular Weight

578.6 g/mol

IUPAC Name

N-[2-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-4,4-dimethyl-6-oxocyclohexen-1-yl]-1,1,1,3,3,3-hexafluoropropan-2-yl]cyclohexanecarboxamide

InChI

InChI=1S/C28H36F6N2O4/c1-25(2)15-19(35-13-12-17-10-11-21(39-3)22(14-17)40-4)23(20(37)16-25)26(27(29,30)31,28(32,33)34)36-24(38)18-8-6-5-7-9-18/h10-11,14,18,35H,5-9,12-13,15-16H2,1-4H3,(H,36,38)

InChI Key

SEAQJCHDXAIVBP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=C(C(=O)C1)C(C(F)(F)F)(C(F)(F)F)NC(=O)C2CCCCC2)NCCC3=CC(=C(C=C3)OC)OC)C

Origin of Product

United States

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